Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thioamide to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions such as temperature and pressure. Scale-up processes also need to ensure the safety and environmental compliance of the production methods.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can produce thiazolidines.
Scientific Research Applications
Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can also form covalent bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share a similar thiazole ring structure and have comparable biological activities.
Triazole derivatives: These compounds also contain a heterocyclic ring and are used in similar applications, such as enzyme inhibition and antimicrobial activity.
Uniqueness
Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzyl group enhances its lipophilicity, improving its ability to interact with biological membranes and proteins.
Properties
IUPAC Name |
methyl N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-21-12-5-3-10(4-6-12)8-16-13(19)7-11-9-23-14(17-11)18-15(20)22-2/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFTUFIDNQYSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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